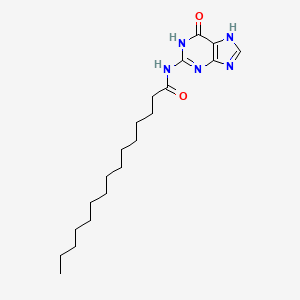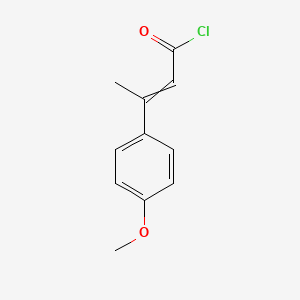
3-(4-Methoxyphenyl)but-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)but-2-enoyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with a methoxy group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)but-2-enoyl chloride can be synthesized through the reaction of 4-methoxycinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction conditions include:
Reflux temperature: 60-80°C
Reaction time: 2-4 hours
Solvent: Anhydrous dichloromethane or chloroform
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are carried out on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form 4-methoxycinnamic acid.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Hydrolysis: Reagents include water or aqueous sodium hydroxide. Conditions involve mild heating.
Reduction: Reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Conditions involve anhydrous solvents and low temperatures.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-Methoxycinnamic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)but-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug development, the compound may be used to modify active pharmaceutical ingredients to enhance their efficacy or stability.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamoyl chloride: The parent compound without the methoxy substitution.
4-Methoxycinnamic acid: The corresponding acid form.
3-(4-Methoxyphenyl)prop-2-enoyl chloride: A similar compound with a different substitution pattern.
Uniqueness
3-(4-Methoxyphenyl)but-2-enoyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of its derivatives. The methoxy group can enhance the compound’s electron-donating ability, making it more reactive in certain nucleophilic substitution reactions. Additionally, the methoxy substitution can impact the biological activity of the resulting compounds, making it a valuable intermediate in drug development and other applications.
Propiedades
Número CAS |
750647-40-6 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3 |
Clave InChI |
IWBNHVGNLFNPPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)Cl)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


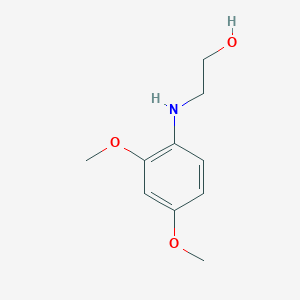


![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
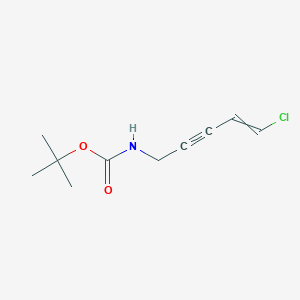

![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
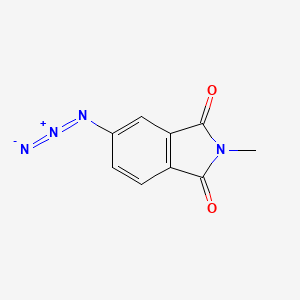
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
